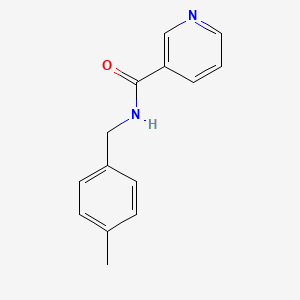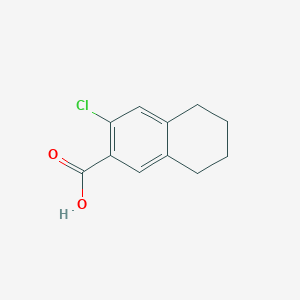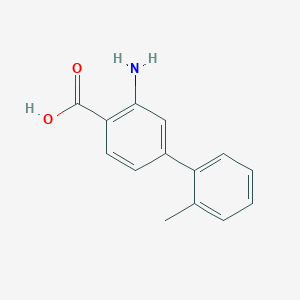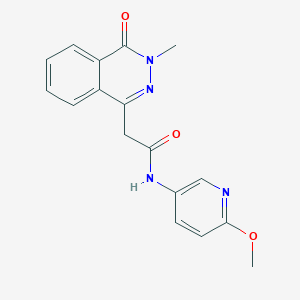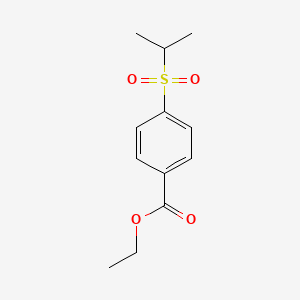
Ethyl 4-propan-2-ylsulfonylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-propan-2-ylsulfonylbenzoate, also known as EPSB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EPSB is a sulfonamide derivative that has been synthesized using various methods. It has been studied for its potential applications in the field of medicine and biochemistry.
Mechanism of Action
The mechanism of action of Ethyl 4-propan-2-ylsulfonylbenzoate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis. This compound may also interfere with the synthesis of nucleic acids, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in animal studies. However, its effects on human health are not well understood. This compound may have potential side effects, and further research is needed to determine its safety and efficacy in humans.
Advantages and Limitations for Lab Experiments
Ethyl 4-propan-2-ylsulfonylbenzoate has several advantages for use in lab experiments. It is easy to synthesize and has a high purity level. This compound is also stable under a wide range of conditions, making it suitable for use in various types of experiments. However, this compound has some limitations, including its potential toxicity and limited solubility in certain solvents.
Future Directions
There are several future directions for research on Ethyl 4-propan-2-ylsulfonylbenzoate. One potential direction is to investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use as a reagent in organic synthesis and as a catalyst in various chemical reactions. Additionally, further research is needed to determine the safety and efficacy of this compound in humans and its potential as a candidate for the development of new antibiotics.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has gained significant attention in scientific research due to its unique properties. It has been studied for its potential applications in the field of medicine and biochemistry, including its antibacterial and antifungal properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a reagent in organic synthesis. While this compound has several advantages for use in lab experiments, further research is needed to determine its safety and efficacy in humans and its potential as a candidate for the development of new antibiotics.
Synthesis Methods
Ethyl 4-propan-2-ylsulfonylbenzoate can be synthesized using various methods, including the reaction of benzoic acid with propane-2-sulfonyl chloride in the presence of triethylamine and subsequent reaction with ethyl alcohol. Another method involves the reaction of benzoic acid with propane-2-sulfonyl chloride in the presence of N-methylmorpholine and subsequent reaction with ethyl alcohol. The synthesis of this compound is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Scientific Research Applications
Ethyl 4-propan-2-ylsulfonylbenzoate has been studied for its potential applications in the field of medicine and biochemistry. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. This compound has also been studied for its potential use as a reagent in organic synthesis and as a catalyst in various chemical reactions. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
ethyl 4-propan-2-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-4-16-12(13)10-5-7-11(8-6-10)17(14,15)9(2)3/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFQYFVQTHPEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)

![8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)
![4-[5-(Aminomethyl)pyridin-3-yl]phenol](/img/structure/B7637799.png)
![3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7637806.png)
![1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone](/img/structure/B7637809.png)
![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)

